4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) inhibitors are a class of compounds that play a crucial role in modulating the immune system. CTLA-4 is a protein receptor found on the surface of T cells, which are a type of white blood cell involved in the immune response. CTLA-4 inhibitors work by blocking the inhibitory signals that CTLA-4 sends to T cells, thereby enhancing the immune response against cancer cells. These inhibitors have shown significant promise in cancer immunotherapy, particularly in treating melanoma and other types of cancer .
Biochemical Analysis
Biochemical Properties
The CTLA-4 inhibitor interacts with several biomolecules, including enzymes and proteins. It binds to the CTLA-4 receptor on T cells, preventing CTLA-4 from binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs) . This interaction disrupts the inhibitory signal that CTLA-4 would typically send to the T cell, allowing the T cell to remain active and continue its immune response .
Cellular Effects
The CTLA-4 inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the inhibitory signal of CTLA-4, the CTLA-4 inhibitor allows T cells to remain active, leading to an enhanced immune response .
Molecular Mechanism
The CTLA-4 inhibitor exerts its effects at the molecular level through several mechanisms. It binds to the CTLA-4 receptor on T cells, preventing CTLA-4 from binding to its ligands, CD80 and CD86, on APCs . This binding interaction disrupts the inhibitory signal that CTLA-4 would typically send, allowing the T cell to remain active .
Temporal Effects in Laboratory Settings
The effects of the CTLA-4 inhibitor can change over time in laboratory settings. Studies have shown that the CTLA-4 inhibitor can have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of the CTLA-4 inhibitor can vary with different dosages in animal models. Some studies have observed threshold effects, where the CTLA-4 inhibitor only begins to have an effect after a certain dosage is reached . High doses of the CTLA-4 inhibitor can also lead to toxic or adverse effects .
Metabolic Pathways
The CTLA-4 inhibitor is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The CTLA-4 inhibitor is transported and distributed within cells and tissues in a variety of ways. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of the CTLA-4 inhibitor can have effects on its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CTLA-4 inhibitors typically involves complex organic synthesis techniques. One common approach is the use of artificial intelligence-powered virtual screening to identify potential small molecules that can inhibit CTLA-4. These molecules are then synthesized using standard organic chemistry techniques, such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of CTLA-4 inhibitors often involves the use of biotechnological methods to produce monoclonal antibodies. These antibodies are designed to specifically target and inhibit CTLA-4. The production process includes the use of recombinant DNA technology to create cell lines that produce the desired antibodies, followed by purification and formulation processes .
Chemical Reactions Analysis
Types of Reactions
CTLA-4 inhibitors can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the inhibitor molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the inhibitor molecule.
Substitution: This reaction involves the replacement of one functional group in the inhibitor molecule with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of CTLA-4 inhibitors include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are typically modified versions of the original CTLA-4 inhibitor molecule, with enhanced or altered biological activity .
Scientific Research Applications
CTLA-4 inhibitors have a wide range of scientific research applications, including:
Cancer Immunotherapy: CTLA-4 inhibitors are used to enhance the immune response against cancer cells, particularly in melanoma and other types of cancer.
Autoimmune Diseases: Research is ongoing to explore the potential of CTLA-4 inhibitors in treating autoimmune diseases by modulating the immune response.
Biological Studies: CTLA-4 inhibitors are used in various biological studies to understand the mechanisms of immune regulation and T cell activation.
Drug Development: These inhibitors are also used in the development of new therapeutic agents targeting immune checkpoints.
Mechanism of Action
CTLA-4 inhibitors exert their effects by blocking the interaction between CTLA-4 and its ligands, CD80 and CD86, on antigen-presenting cells. This blockade prevents the inhibitory signals that CTLA-4 sends to T cells, thereby enhancing T cell activation and proliferation. The enhanced T cell activity leads to a stronger immune response against cancer cells .
Comparison with Similar Compounds
CTLA-4 inhibitors are often compared with other immune checkpoint inhibitors, such as programmed cell death protein 1 (PD-1) inhibitors and programmed death-ligand 1 (PD-L1) inhibitors. While all these inhibitors work by modulating the immune response, CTLA-4 inhibitors are unique in their mechanism of action and their specific target on T cells .
Similar Compounds
PD-1 Inhibitors: These inhibitors block the interaction between PD-1 on T cells and its ligands, PD-L1 and PD-L2, on cancer cells.
PD-L1 Inhibitors: These inhibitors block the interaction between PD-L1 on cancer cells and PD-1 on T cells.
CTLA-4 inhibitors are unique in their ability to enhance T cell activation by blocking the inhibitory signals from CTLA-4, making them a valuable tool in cancer immunotherapy .
Properties
IUPAC Name |
4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKVVTLTCHDAST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.